molecular formula C17H16N2O3 B5702341 N'-cinnamoyl-3-methoxybenzohydrazide

N'-cinnamoyl-3-methoxybenzohydrazide

Cat. No. B5702341
M. Wt: 296.32 g/mol
InChI Key: PJBHTCFXWHEYTO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cinnamoyl-3-methoxybenzohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazides and is synthesized by the reaction of cinnamic acid and 3-methoxybenzohydrazide. The compound is known for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-cinnamoyl-3-methoxybenzohydrazide involves the inhibition of pro-inflammatory cytokines, scavenging of free radicals, and induction of apoptosis in cancer cells. The compound inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, N-cinnamoyl-3-methoxybenzohydrazide induces apoptosis in cancer cells by inhibiting the activity of HDACs and increasing the acetylation of histones.
Biochemical and Physiological Effects:
N-cinnamoyl-3-methoxybenzohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, N-cinnamoyl-3-methoxybenzohydrazide induces apoptosis in cancer cells by inhibiting the activity of HDACs and increasing the acetylation of histones.

Advantages and Limitations for Lab Experiments

N-cinnamoyl-3-methoxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify. It exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a potential therapeutic agent. However, there are also some limitations to using N-cinnamoyl-3-methoxybenzohydrazide in lab experiments. The compound is not very water-soluble, which can make it difficult to use in aqueous systems. Moreover, the compound has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.

Future Directions

There are several future directions for research on N-cinnamoyl-3-methoxybenzohydrazide. One potential area of research is to investigate the compound's potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to study the compound's potential as an antioxidant in preventing oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Moreover, further research can be conducted to investigate the compound's potential as an anticancer agent in vivo and to understand its pharmacokinetics and toxicity.

Synthesis Methods

The synthesis of N-cinnamoyl-3-methoxybenzohydrazide involves the reaction of cinnamic acid and 3-methoxybenzohydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The product is obtained by filtration and purification through column chromatography.

Scientific Research Applications

N-cinnamoyl-3-methoxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, N-cinnamoyl-3-methoxybenzohydrazide has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs) and increasing the acetylation of histones.

properties

IUPAC Name

3-methoxy-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-15-9-5-8-14(12-15)17(21)19-18-16(20)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,18,20)(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBHTCFXWHEYTO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825556
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methoxy-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide

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